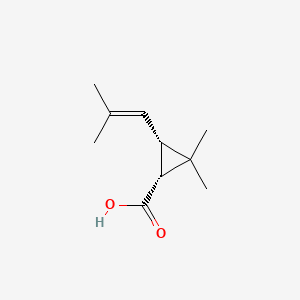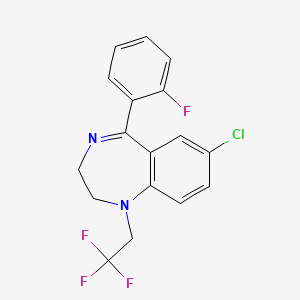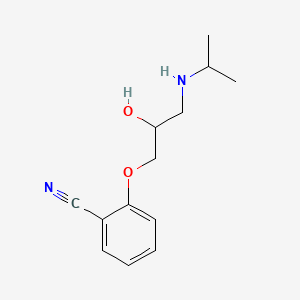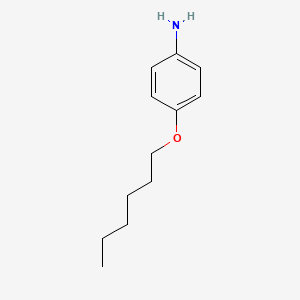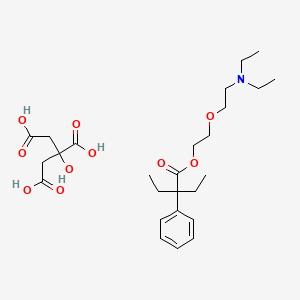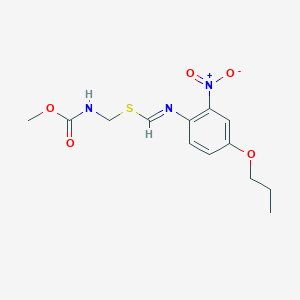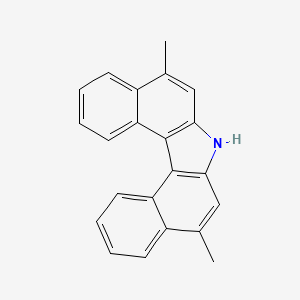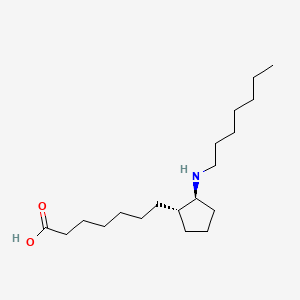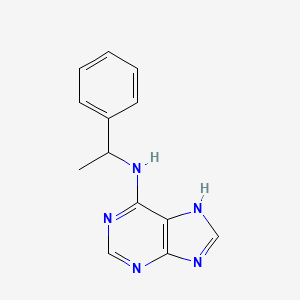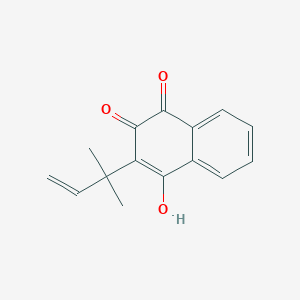
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione
Descripción general
Descripción
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione, also known as plumbagin, is a naturally occurring naphthoquinone that has been used in traditional medicine for centuries. Recent scientific research has shown that plumbagin has a wide range of potential applications in the fields of medicine and biology.
Mecanismo De Acción
The exact mechanism of action of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is not fully understood. However, it is believed to work by inducing oxidative stress in cells, leading to apoptosis (programmed cell death). Plumbagin has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Plumbagin has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. Plumbagin has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. Plumbagin has been shown to have a protective effect on the liver, reducing the levels of liver enzymes in rats with liver damage. Plumbagin has also been shown to improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in lab experiments is its wide range of potential applications. Plumbagin has been shown to have anti-inflammatory, antimicrobial, antitumor, and antioxidant properties, making it useful for studying a variety of biological processes. Another advantage is its relatively low toxicity, making it a safer alternative to some other chemicals used in lab experiments. However, one limitation of using 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in lab experiments is its instability in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione. One area of interest is its potential as an anticancer agent. Further research is needed to determine the optimal dosage and delivery method for 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Plumbagin has been shown to inhibit the activity of COX-2, making it a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is needed to determine the safety and efficacy of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione as an anti-inflammatory agent. Finally, 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Further research is needed to determine the optimal dosage and delivery method for 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in the treatment of these diseases.
Métodos De Síntesis
Plumbagin can be extracted from the roots of several plant species, including Plumbago zeylanica and Drosera species. However, the yield of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione from these sources is low, and the extraction process is time-consuming. Therefore, several synthetic methods have been developed to produce 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in large quantities. One such method involves the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate in the presence of sodium hydroxide. Another method involves the condensation of 2-methyl-1,4-naphthoquinone with isobutyraldehyde in the presence of sodium borohydride.
Aplicaciones Científicas De Investigación
Plumbagin has been shown to have a wide range of potential applications in the fields of medicine and biology. It has been found to have anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Plumbagin has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in diabetic mice.
Propiedades
IUPAC Name |
4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-4-15(2,3)11-12(16)9-7-5-6-8-10(9)13(17)14(11)18/h4-8,16H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKVJGVILZRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294237 | |
| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
CAS RN |
64469-16-5 | |
| Record name | NSC95400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



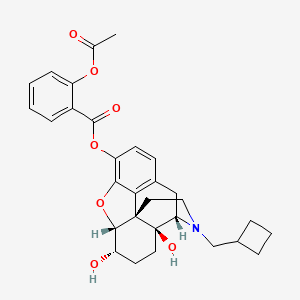
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
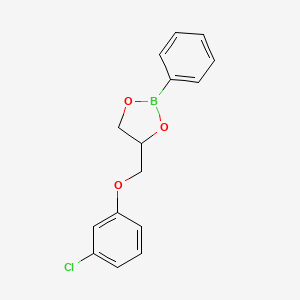
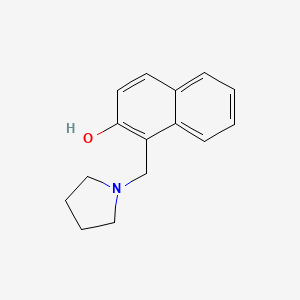
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
